N-(3-fluorobenzyl)-2-(2-methoxyphenoxy)-N-(pyridin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-FLUOROPHENYL)METHYL]-2-(2-METHOXYPHENOXY)-N-(PYRIDIN-2-YL)PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a methoxyphenoxy group, and a pyridinyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-FLUOROPHENYL)METHYL]-2-(2-METHOXYPHENOXY)-N-(PYRIDIN-2-YL)PROPANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the fluorophenylmethyl and methoxyphenoxy intermediates, followed by their coupling with a pyridinyl propanamide derivative. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(3-FLUOROPHENYL)METHYL]-2-(2-METHOXYPHENOXY)-N-(PYRIDIN-2-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(3-FLUOROPHENYL)METHYL]-2-(2-METHOXYPHENOXY)-N-(PYRIDIN-2-YL)PROPANAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-FLUOROPHENYL)METHYL]-2-(2-METHOXYPHENOXY)-N-(PYRIDIN-2-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[(4-CYANO-3-TRIFLUOROMETHYL)PHENYL]-2-METHACRYLAMIDE:
N-METHACRYLOYL-4-CYANO-3-TRIFLUOROMETHYLANILINE: Another related compound with distinct chemical properties and uses.
Uniqueness
N-[(3-FLUOROPHENYL)METHYL]-2-(2-METHOXYPHENOXY)-N-(PYRIDIN-2-YL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H21FN2O3 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-2-(2-methoxyphenoxy)-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C22H21FN2O3/c1-16(28-20-11-4-3-10-19(20)27-2)22(26)25(21-12-5-6-13-24-21)15-17-8-7-9-18(23)14-17/h3-14,16H,15H2,1-2H3 |
InChI Key |
QWPKHRBSGANACV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(CC1=CC(=CC=C1)F)C2=CC=CC=N2)OC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.